

An In-depth Technical Guide to Phosphonoacetaldehyde (CAS 16051-76-6)

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Compound of Interest

Compound Name: *Phosphonoacetaldehyde*

Cat. No.: *B103672*

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Abstract

Phosphonoacetaldehyde, with CAS number 16051-76-6, is a key intermediate in the biosynthesis and degradation of phosphonates—a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its structural similarity to acetaldehyde and its role in crucial metabolic pathways make it a molecule of significant interest in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological roles, and safety considerations of **phosphonoacetaldehyde**, supported by experimental data and pathway visualizations.

Chemical and Physical Properties

Phosphonoacetaldehyde, systematically named (2-oxoethyl)phosphonic acid, is a phosphonic acid derivative of acetaldehyde.^[1] Its chemical structure consists of an aldehyde functional group attached to a methylene bridge, which is in turn bonded to a phosphonic acid moiety.

Table 1: General and Physicochemical Properties of **Phosphonoacetaldehyde**

| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 16051-76-6 | [1] |
| Molecular Formula | C ₂ H ₅ O ₄ P | [1] |
| Molecular Weight | 124.03 g/mol | [1] |
| IUPAC Name | (2-oxoethyl)phosphonic acid | [1] |
| Synonyms | 2-Phosphonoacetaldehyde, Acetylphosphonate | [1] |
| Density | 1.589 g/cm ³ (Predicted) | [2] |
| Boiling Point | 350 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 165.5 °C (Predicted) | [2] |
| Refractive Index | 1.461 (Predicted) | [2] |
| Vapor Pressure | 7.78E-06 mmHg at 25°C (Predicted) | [2] |

Note: Experimental data for many physical properties are not readily available in the literature. The values presented are primarily from computational predictions.

Spectroscopic Data

Detailed experimental spectroscopic data for **phosphonoacetaldehyde** is not extensively published. However, based on the known structure and general principles of spectroscopy for phosphonates, the following characteristics can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum would be expected to show signals for the aldehydic proton and the methylene protons. The aldehydic proton would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons would appear as a doublet of doublets due to coupling with both the aldehydic proton and the phosphorus atom.

- ^{13}C NMR: Two signals would be expected: one for the carbonyl carbon of the aldehyde and another for the methylene carbon. Both signals would exhibit coupling to the phosphorus atom.
- ^{31}P NMR: A single resonance would be expected, likely with proton coupling, appearing as a triplet. The chemical shift would be in the typical range for alkylphosphonates.[3][4][5]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **phosphonoacetaldehyde** would be characterized by absorption bands corresponding to its functional groups:

- O-H stretch: A broad band in the region of 2500-3300 cm^{-1} characteristic of the phosphonic acid group.[6]
- C=O stretch: A strong absorption around 1720-1740 cm^{-1} for the aldehyde carbonyl group.
- P=O stretch: A strong band in the range of 1200-1300 cm^{-1} .
- P-O-H and C-P stretches: Multiple bands in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the aldehyde group, water, and portions of the phosphonic acid moiety. Electrospray ionization (ESI) mass spectrometry has been used to detect covalent intermediates of enzymes with **phosphonoacetaldehyde**.[7]

Synthesis

Phosphonoacetaldehyde can be synthesized through both chemical and enzymatic methods.

3.1. Chemical Synthesis

While a specific, detailed protocol for the chemical synthesis of **phosphonoacetaldehyde** is not widely available, general methods for the synthesis of α -oxo phosphonates can be adapted. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a

trialkyl phosphite with a halo-aldehyde or its protected form.^[8] Subsequent hydrolysis of the resulting phosphonate ester would yield **phosphonoacetaldehyde**.

3.2. Enzymatic Synthesis

A well-documented method for the synthesis of radiolabeled **phosphonoacetaldehyde** involves a three-enzyme system. This method is particularly useful for producing tracers for metabolic and mechanistic studies.

Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-**Phosphonoacetaldehyde**

Materials:

- [2-¹⁴C]pyruvate
- ATP (Adenosine triphosphate)
- Inorganic phosphate (Pi)
- Pyruvate phosphate dikinase (PPDK)
- Inorganic pyrophosphatase
- Phosphoenolpyruvate (PEP) mutase
- Phosphonopyruvate decarboxylase
- Reaction buffer (e.g., 50 mM K⁺Hepes, pH 7.5)
- MgCl₂
- Thiamine diphosphate

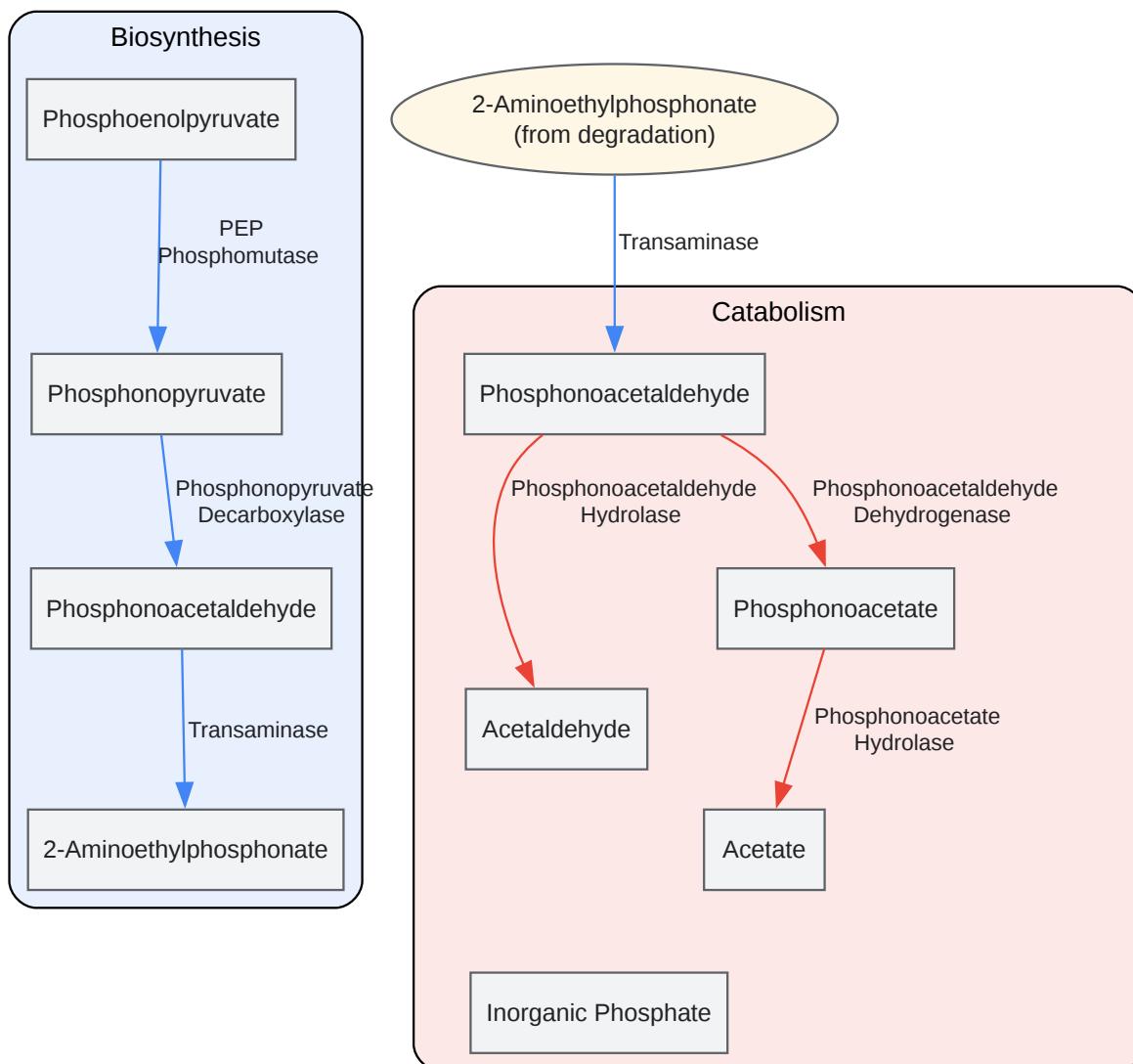
Procedure:

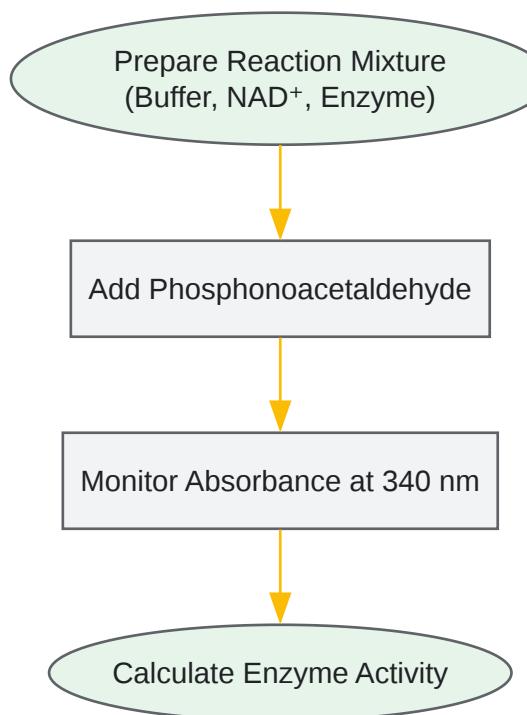
- Synthesis of [2-¹⁴C]PEP:
 - Incubate [2-¹⁴C]pyruvate with ATP, Pi, PPDK, and inorganic pyrophosphatase. The pyrophosphatase drives the reaction towards PEP formation by hydrolyzing the

pyrophosphate byproduct.

- Purify the resulting $[2-^{14}\text{C}]$ PEP using an appropriate chromatographic method (e.g., DEAE Sepharose column).
- Conversion to $[1-^{14}\text{C}]$ **Phosphonoacetaldehyde**:
 - Incubate the purified $[2-^{14}\text{C}]$ PEP with PEP mutase and phosphonopyruvate decarboxylase in a reaction buffer containing MgCl_2 and thiamine diphosphate.
 - The reaction proceeds via the formation of phosphonopyruvate, which is then decarboxylated to **phosphonoacetaldehyde**.
 - The enzymes can be removed by ultrafiltration.

The workflow for this enzymatic synthesis is illustrated in the following diagram.





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